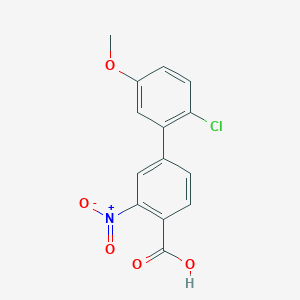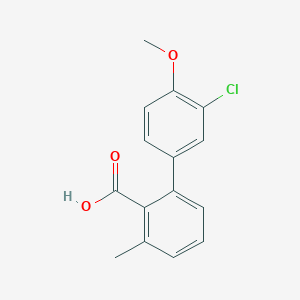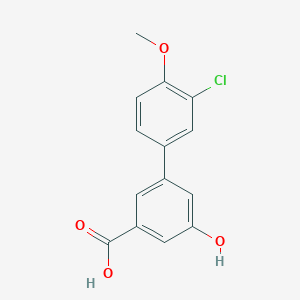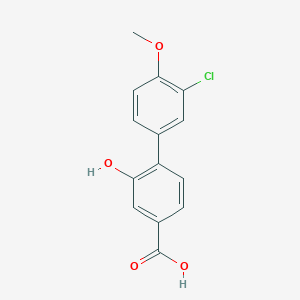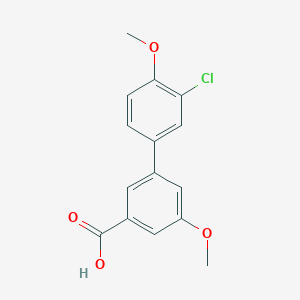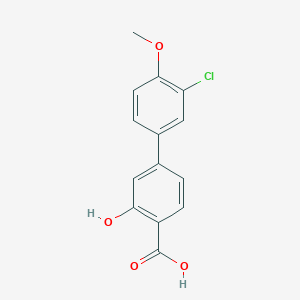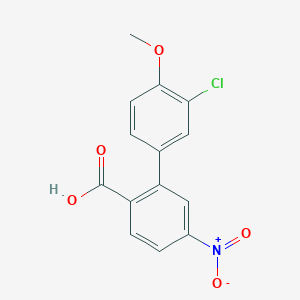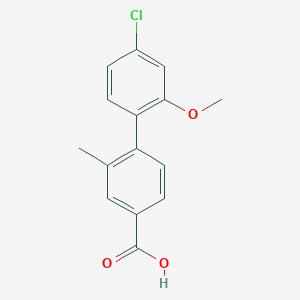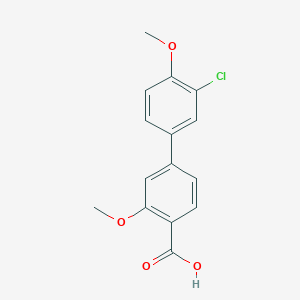
4-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxy-phenyl)-2-methoxybenzoic acid, commonly referred to as CMPA, is a synthetic compound used in a variety of scientific research applications. It is a white to off-white crystalline solid with a molecular weight of 230.6 g/mol and a melting point of 175-177°C. CMPA is a chiral compound and has two enantiomers, the (R)- and (S)-enantiomers. CMPA is available commercially in 95% purity and is used in a variety of scientific research applications.
科学的研究の応用
CMPA is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of compounds. It is also used as a chiral resolving agent in the resolution of racemic compounds. CMPA has also been used in the synthesis of a variety of pharmaceuticals and other compounds.
作用機序
CMPA is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of prostaglandins, CMPA is able to reduce inflammation and pain.
Biochemical and Physiological Effects
CMPA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anti-cancer, anti-inflammatory, and anti-oxidant effects. CMPA has also been shown to reduce the risk of cardiovascular disease and to improve glucose metabolism.
実験室実験の利点と制限
The use of CMPA in laboratory experiments has a number of advantages. It is a commercially available compound, so it is easy to obtain and is relatively inexpensive. It is also a chiral compound, so it can be used in the resolution of racemic compounds. However, there are some limitations to its use in laboratory experiments. CMPA is a relatively unstable compound and is sensitive to light, heat, and air.
将来の方向性
There are a number of potential future directions for the use of CMPA in scientific research. It could be used in the development of new pharmaceuticals or other compounds. It could also be used in the development of new methods for the resolution of racemic compounds. Additionally, CMPA could be used in the development of new anti-inflammatory or anti-cancer drugs. Finally, CMPA could be used in the development of new methods for the detection and treatment of cardiovascular disease.
合成法
The synthesis of CMPA is achieved through a two-step process. In the first step, a Grignard reaction is used to form a mixture of the (R)- and (S)-enantiomers of 4-chloro-2-methoxybenzoic acid. This mixture is then reacted with 4-methoxyphenol in the presence of a base, such as sodium hydroxide, to form the desired product, CMPA.
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-6-4-9(7-12(13)16)10-3-5-11(15(17)18)14(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGEQUIQXBBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691054 |
Source


|
| Record name | 3'-Chloro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-01-4 |
Source


|
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-3,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261905-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


